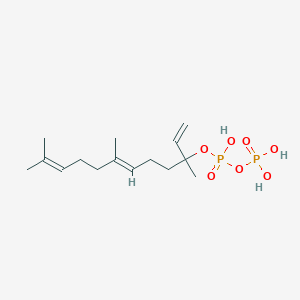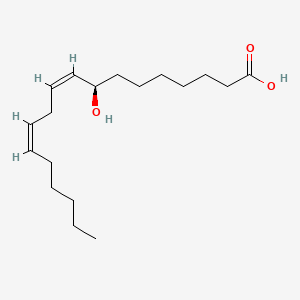
(R)-3-Hydroxyoctansäure
Übersicht
Beschreibung
®-3-Hydroxyoctanoic acid is a chiral hydroxy fatty acid with the molecular formula C8H16O3 It is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of an octanoic acid chain
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: One common method involves the reduction of 3-ketooctanoic acid using a suitable reducing agent such as sodium borohydride (NaBH4) under controlled conditions to yield ®-3-hydroxyoctanoic acid.
Biocatalytic Methods: Enzymatic reduction using specific dehydrogenases can also be employed to achieve high enantioselectivity in the production of ®-3-hydroxyoctanoic acid.
Industrial Production Methods:
Fermentation: Certain microorganisms can be engineered to produce ®-3-hydroxyoctanoic acid through fermentation processes. This method is advantageous due to its sustainability and potential for large-scale production.
Types of Reactions:
Oxidation: ®-3-Hydroxyoctanoic acid can undergo oxidation to form 3-ketooctanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters, which are useful in various chemical applications.
Reduction: Further reduction of ®-3-hydroxyoctanoic acid can yield octanoic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Esterification: Carboxylic acids, acid chlorides, and catalysts such as sulfuric acid (H2SO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products:
Oxidation: 3-Ketooctanoic acid.
Esterification: Various esters depending on the reactants used.
Reduction: Octanoic acid.
Chemistry:
Polymer Synthesis: ®-3-Hydroxyoctanoic acid can be used as a monomer in the synthesis of biodegradable polymers, which are of interest for environmentally friendly materials.
Biology:
Metabolic Studies: This compound is a key intermediate in the metabolism of fatty acids and can be used to study metabolic pathways in various organisms.
Medicine:
Drug Development: Due to its chiral nature, ®-3-hydroxyoctanoic acid is explored for the synthesis of enantiomerically pure pharmaceuticals.
Industry:
Biodegradable Plastics: The compound’s potential in producing biodegradable plastics makes it valuable for reducing plastic waste.
Molecular Targets and Pathways:
Enzymatic Interactions: ®-3-Hydroxyoctanoic acid interacts with specific enzymes such as dehydrogenases and reductases, playing a role in metabolic pathways involving fatty acid oxidation and synthesis.
Cellular Effects: It can influence cellular processes by acting as a substrate or inhibitor in various biochemical reactions.
Wissenschaftliche Forschungsanwendungen
Plattform für bioaktive Verbindungen
„(R)-3-Hydroxyoctansäure“ wird aus dem bakteriellen Polymer Polyhydroxyalkanoat (PHA) gewonnen. Aus dieser Säure wurden 18 verschiedene Verbindungen synthetisiert, darunter Halogen- und ungesättigte Methyl- und Benzylester . Diese Derivate haben potenzielle Anwendungen bei der Entwicklung neuer bioaktiver Verbindungen .
Antibakterielle Aktivität
Das Vorhandensein der Carboxygruppe in „this compound“ und ihren Derivaten ist essenziell für ihre antimikrobielle Aktivität. Sie haben eine hemmende Wirkung gegen eine Reihe von Bakterien (sowohl grampositiv als auch gramnegativ) und Pilzen gezeigt .
Hemmung der Pilzhyphenbildung
3-Halogenierte Octansäuren, die Derivate von „this compound“ sind, haben die Fähigkeit gezeigt, die Bildung von Hyphen in Candida albicans zu hemmen . Dies könnte bei der Behandlung von Pilzinfektionen nützlich sein.
Quorum-Sensing-Hemmung
“this compound“ und “(E)-Oct-2-ensäuren” haben die Fähigkeit gezeigt, die Quorum-Sensing-regulierte Pyocyanin-Produktion im opportunistischen Pathogen Pseudomonas aeruginosa PAO1 zu hemmen . Dies könnte möglicherweise zur Behandlung von bakteriellen Infektionen eingesetzt werden.
Biologisch abbaubare Polymere
„this compound“ ist ein Bestandteil von Polyhydroxyalkanoaten (PHAs), einer Familie von natürlichen Polyestern, die von Prokaryoten produziert werden. PHAs sind biologisch abbaubare Polymere, die aus erneuerbaren biologischen Ressourcen wie Glucose, Glycerin und Fettsäuren hergestellt werden können . Sie haben eine Reihe von Anwendungen, die von kompostierbaren Verpackungsmaterialien bis hin zu Materialien für medizinische Anwendungen reichen .
Potenzielle Alternative zu Petrochemikalien
Mit dem Fortschritt in der Biopolymerforschung wurden PHAs, zu denen auch „this compound“ gehört, als potenzielle Alternative zum Ersatz des petrochemischen Gegenstücks genannt . Dies könnte erhebliche Auswirkungen auf die Nachhaltigkeit und den Umweltschutz haben.
Wirkmechanismus
Target of Action
It is known that similar compounds like alpha-lipoic acid interact with certain proteins and function as part of essential mitochondrial multi-enzyme complexes involved in energy and amino acid metabolism .
Mode of Action
The mode of action of ®-3-hydroxyoctanoic acid is not fully understood. It is likely that it interacts with its targets to induce certain biochemical changes. For instance, alpha-lipoic acid, a similar compound, is known to convert blood sugar (glucose) into energy using oxygen, a process referred to as aerobic metabolism . It also acts as an antioxidant, neutralizing harmful compounds called free radicals that damage cells at the genetic level .
Biochemical Pathways
It is plausible that it may influence pathways related to energy metabolism and antioxidant defense, similar to alpha-lipoic acid .
Pharmacokinetics
It is known that similar compounds like alpha-lipoic acid have poor aqueous solubility, leading to poor absorption and low bioavailability .
Result of Action
Based on the effects of similar compounds, it may potentially aid in energy production, act as an antioxidant, and possibly influence glucose metabolism .
Vergleich Mit ähnlichen Verbindungen
(S)-3-Hydroxyoctanoic Acid: The enantiomer of ®-3-hydroxyoctanoic acid, differing in the spatial arrangement of the hydroxyl group.
3-Ketooctanoic Acid: An oxidized form of ®-3-hydroxyoctanoic acid, lacking the hydroxyl group.
Uniqueness:
Chirality: The ®-configuration provides specific interactions with enzymes and receptors, making it distinct from its (S)-enantiomer.
Functional Group: The presence of the hydroxyl group at the third carbon position imparts unique chemical reactivity compared to other octanoic acid derivatives.
Eigenschaften
IUPAC Name |
3-hydroxyoctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPLAKGOSZHTPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
120659-38-3 | |
| Record name | Poly(3-Hydroxyoctanoic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00864487 | |
| Record name | 3-Hydroxyoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14292-27-4, 120659-38-3 | |
| Record name | 3-Hydroxyoctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14292-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyoctanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(3-hydroxyoctanoic acid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120659383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxyoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxyoctanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYOCTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M44B02CSJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-(4-fluorophenyl)methylideneamino]-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B1238858.png)

![5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3h)-thione](/img/structure/B1238861.png)






![2-[(1S,9Z,11S,13S,17S,25Z,27S,33S,35S,36S)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol](/img/structure/B1238875.png)




